(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide
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Description
(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H17NO5S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Synthesis and Reactivity of Furan and Thiophene Derivatives : One study explores the synthesis and reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, demonstrating the potential for furan and thiophene derivatives in creating complex organic molecules through electrophilic substitution reactions (Aleksandrov et al., 2021). This work suggests a pathway for synthesizing related compounds, possibly including those with similar structures to the one .
Organic Electronics
- Organic Field-Effect Transistors (OFETs) : Research on donor-acceptor-donor molecules incorporating benzo[b]thiophene and benzo[b]furan units for use in organic field-effect transistors highlights the potential electronic applications of such structures. These studies demonstrate how the integration of furan and thiophene derivatives can enhance charge transport performance in OFETs, suggesting that compounds with similar structural motifs could be explored for electronic applications (Cai et al., 2013).
Antimicrobial and Nematicidal Activities
- Antimicrobial and Nematicidal Properties : Several studies have reported on the synthesis and biological evaluation of compounds containing furan and thiophene derivatives, showing significant antimicrobial and nematicidal activities. These findings suggest that structurally related compounds could also possess bioactive properties and might be utilized in developing new antimicrobial agents (Reddy et al., 2010).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-14(18-6-7-19(27-18)16-2-1-9-24-16)11-21-20(23)8-4-13-3-5-15-17(10-13)26-12-25-15/h1-10,14,22H,11-12H2,(H,21,23)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJIRNZBPCLKDE-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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